Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone structure
58899-27-7 structure
Product Name:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
CAS 번호:58899-27-7
MF:C13H15NO4
메가와트:249.262503862381
CID:1612461
PubChem ID:12819315
Update Time:2025-04-21

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone 화학적 및 물리적 성질

이름 및 식별자

    • Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
    • 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
    • 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
    • Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
    • UNII-9K3DEA9SHF
    • Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
    • G53543
    • 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
    • Aripiprazole metabolite (OPC-3373)
    • 9K3DEA9SHF
    • DB-348985
    • OPC-3373
    • 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
    • SCHEMBL16059342
    • EN300-188172
    • 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
    • Z1763357932
    • AKOS030631871
    • 58899-27-7
    • 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
    • 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
    • MFCD28118698
    • Aripiprazole Metabolite
    • 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
    • 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
    • Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
    • 인치: 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
    • InChIKey: JLLAHJYNQOJXOM-UHFFFAOYSA-N
    • 미소: O(CCCC(=O)O)C1C=CC2=C(C=1)NC(CC2)=O

계산된 속성

  • 정밀분자량: 249.10015
  • 동위원소 질량: 249.10010796g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 318
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 75.6Ų

실험적 성질

  • PSA: 75.63

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D448725-500mg
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
58899-27-7
500mg
$ 167.00 2023-09-07
TRC
D448725-5g
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
58899-27-7
5g
$ 1294.00 2023-09-07
Chemenu
CM227346-1g
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
58899-27-7 97%
1g
$865 2021-08-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N-114-1EA
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
58899-27-7 100 μg/mL in methanol (as a free base), certified reference material, ampule of 0.5 mL, Cerilliant
1EA
1502.29 2021-05-13
Chemenu
CM227346-1g
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
58899-27-7 97%
1g
$*** 2023-05-30
Enamine
EN300-188172-1g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95%
1g
$528.0 2023-09-18
Enamine
EN300-188172-5g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95%
5g
$1530.0 2023-09-18
Enamine
EN300-188172-10g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95%
10g
$2269.0 2023-09-18
Enamine
EN300-188172-0.05g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
0.05g
$101.0 2025-02-19
Enamine
EN300-188172-0.1g
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
58899-27-7 95.0%
0.1g
$152.0 2025-02-19

3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
주문 번호:A1232482
인벤토리 상태:in Stock
재다:250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 19:12
가격 ($):225/489
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
A1232482
순결:99%/99%
재다:250mg/1g
가격 ($):225/489
Email